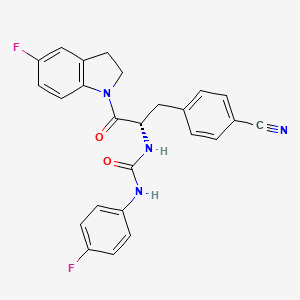
Dspe-peg46-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dspe-peg46-NH2: is a polyethylene glycol (PEG)-based PROTAC linker. It is a compound that combines the properties of polyethylene glycol and phospholipids, making it useful in various scientific and industrial applications. The molecular formula of this compound is C₁₃₄H₂₆₇N₂O₅₅P, and it has a molecular weight of 2817.51 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dspe-peg46-NH2 is synthesized through a series of chemical reactions that involve the conjugation of polyethylene glycol with phospholipids. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using reagents such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with Phospholipids: The activated polyethylene glycol is then reacted with phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under recommended conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Dspe-peg46-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amino group (-NH2) in this compound can participate in substitution reactions with other functional groups.
Conjugation Reactions: The compound can be conjugated with other molecules, such as proteins or drugs, through its amino group.
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide (NHS), carbodiimides, and other coupling agents.
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include conjugates of this compound with various biomolecules, which can be used for targeted drug delivery and other applications.
Scientific Research Applications
Dspe-peg46-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Employed in the modification of liposomes and micelles for drug delivery and gene transfection.
Medicine: Utilized in the development of targeted therapies for cancer and other diseases.
Industry: Applied in the production of PEGylated lipids for various industrial applications.
Mechanism of Action
Dspe-peg46-NH2 exerts its effects through its role as a PROTAC linker. PROTACs are molecules that induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system. The mechanism involves the following steps:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Dspe-peg-NH2: Another PEGylated phospholipid with similar properties but different PEG chain length.
Dspe-peg2000-NH2: A variant with a shorter PEG chain, used for similar applications.
Uniqueness of Dspe-peg46-NH2: this compound is unique due to its specific PEG chain length (46 units), which provides optimal properties for certain applications, such as enhanced solubility and stability in aqueous solutions .
Properties
Molecular Formula |
C134H267N2O55P |
|---|---|
Molecular Weight |
2817.5 g/mol |
IUPAC Name |
[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C134H267N2O55P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-132(137)188-129-131(191-133(138)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)130-190-192(140,141)189-38-36-136-134(139)187-128-127-186-126-125-185-124-123-184-122-121-183-120-119-182-118-117-181-116-115-180-114-113-179-112-111-178-110-109-177-108-107-176-106-105-175-104-103-174-102-101-173-100-99-172-98-97-171-96-95-170-94-93-169-92-91-168-90-89-167-88-87-166-86-85-165-84-83-164-82-81-163-80-79-162-78-77-161-76-75-160-74-73-159-72-71-158-70-69-157-68-67-156-66-65-155-64-63-154-62-61-153-60-59-152-58-57-151-56-55-150-54-53-149-52-51-148-50-49-147-48-47-146-46-45-145-44-43-144-42-41-143-40-39-142-37-35-135/h131H,3-130,135H2,1-2H3,(H,136,139)(H,140,141)/t131-/m0/s1 |
InChI Key |
LYIPOQIVRPDNDL-ZCQATMJUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

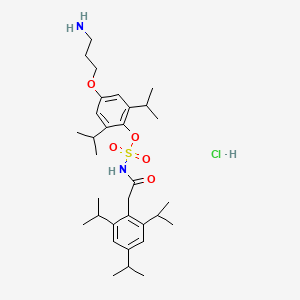


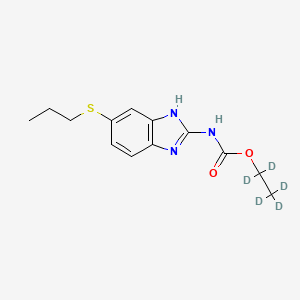
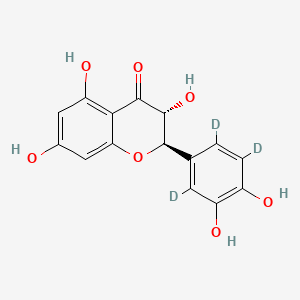
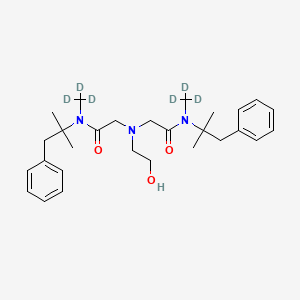
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
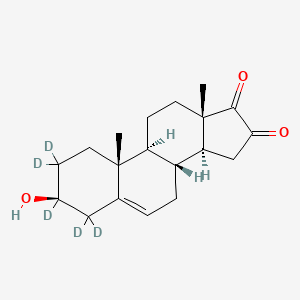
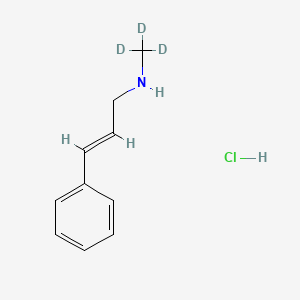
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)

